molecular formula C20H30ClOP B136732 DI-1-Adamantylphosphinic chloride CAS No. 126683-99-6

DI-1-Adamantylphosphinic chloride

Cat. No. B136732
M. Wt: 352.9 g/mol
InChI Key: RTFVOXURDFZPKR-UHFFFAOYSA-N
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Description

DI-1-Adamantylphosphinic chloride is a compound that has been explored in various research contexts due to its unique structural features and potential applications in chemistry. The compound is characterized by the presence of adamantyl groups, which are bulky and can influence the molecular geometry and reactivity of the compound .

Synthesis Analysis

The synthesis of DI-1-Adamantylphosphinic chloride involves the reaction of adamantane with PCl3/A1Cl3, followed by hydrolysis to yield the desired product. This synthesis route has been shown to produce (1-Ad)2P(:O)Cl, which can be further converted to other derivatives through standard procedures .

Molecular Structure Analysis

The molecular structure of DI-1-Adamantylphosphinic chloride has been confirmed through single crystal X-ray structure determination. Despite the bulky adamantyl substituents, the P-C bond lengths are found to be normal. The presence of these bulky groups can lead to reduced coordination numbers and irregular structures in metal complexes .

Chemical Reactions Analysis

DI-1-Adamantylphosphinic chloride has been shown to undergo various chemical reactions. For instance, chlorine-fluorine exchange can be performed to yield different derivatives. However, attempts to desulfurate the compound to produce (1-Ad)2PCl have failed, indicating the stability of the sulfur-containing compound . The compound has also been used to synthesize secondary phosphine oxides by reacting with tBuLi and has shown reactivity with chloral to give adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of DI-1-Adamantylphosphinic chloride are influenced by the adamantyl groups. These groups impart steric bulk to the molecule, which can affect its reactivity and interactions with other molecules. For example, the steric bulk can influence the coordination geometry in metal complexes and can be a factor in the effectiveness of catalysts for certain chemical reactions . The compound's reactivity with various reagents and its ability to form complexes with metals like Pd(II) and Pt(II) also highlight its versatile chemical properties .

Scientific Research Applications

Catalysis in Chemical Reactions

Synthesis and Modification of Compounds

Di-1-Adamantylphosphinic chloride plays a crucial role in synthesizing and modifying various compounds. For instance, its reaction with elements like H2O2, sulfur, and selenium leads to secondary phosphine oxides, sulfides, and selenides, showcasing its versatility in chemical synthesis (Goerlich & Schmutzler, 1993). Moreover, it has been employed in the facile modification of nanodiamonds with hyperbranched polymers, significantly enhancing their water dispersibility and potential for drug delivery applications (Huang et al., 2018).

Ligand Synthesis and Asymmetric Catalysis

In the field of ligand synthesis, di-1-adamantylphosphinic chloride is utilized to create novel, bulky, and electronically rich phosphines. These ligands are employed in asymmetric catalysis, demonstrating high enantioselectivities and catalytic activities for functionalized alkenes (Sawatsugawa et al., 2019). This capability highlights its importance in the development of efficient and selective catalytic systems.

Group-Transfer Reactions in Organometallic Chemistry

DI-1-Adamantylphosphinic chloride is also significant in group-transfer reactions in organometallic chemistry. It reacts with nickel-carbene and -nitrene complexes, forming new C=N, C=O, and N=N bonds, which are crucial in the synthesis of various organometallic compounds (Harrold et al., 2009).

Safety And Hazards

Safety data sheets indicate that DI-1-Adamantylphosphinic chloride should be handled with care. It is advised to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used .

properties

IUPAC Name

1-[1-adamantyl(chloro)phosphoryl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVOXURDFZPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409322
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI-1-Adamantylphosphinic chloride

CAS RN

126683-99-6
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Á Sinai, DC Simkó, F Szabó, A Paczal… - European Journal of …, 2020 - Wiley Online Library
… First, the di-1-adamantylphosphinic chloride (1) was prepared (175 g, 0.5 mol scale, 99 % yield) from adamantane and phosphorus trichloride,14 then it was reduced with LiAlH 4 to …
JR Goerlich, R Schmutzler - … , Sulfur, and Silicon and the Related …, 1995 - Taylor & Francis
… Light yellow di-1-adamantylphosphinic chloride 1 was obtained as an amorphous solid in 93.2% yield by refluxing a mixture of adamantane and aluminium trichloride in phosphorus( …
Number of citations: 59 www.tandfonline.com
BR Headford, WB Kuhnel, F Qu… - Journal of Organometallic …, 2023 - Elsevier
… Di-1-adamantylphosphinic chloride was synthesized according to a literature procedure [48]. NMR spectra were obtained on Brüker 360 or 500 MHz NMR spectrometers. H and 13 C …
Number of citations: 2 www.sciencedirect.com
Y Sawatsugawa, K Tamura, N Sano, T Imamoto - Organic letters, 2019 - ACS Publications
… )methane, named (R)-BulkyP*, was synthesized via a convergent pathway by using (S)-tert-butylmethylphosphine–borane ((S)-1) and di-1-adamantylphosphinic chloride (4) as the …
Number of citations: 23 pubs.acs.org
JR Goerlich, H Thönnessen, PG Jones… - … , Sulfur, and Silicon …, 1996 - Taylor & Francis
… The P-CI [184.2(7) pm] and the P-C1 [204.8(2) pm] bond lengths are similar to those in di-1-adamantylphosphinic chloride [P-C1: 185.0(3), P-CI': 184.0(3), P-Cl: 204.84(12) ~ m ] . ~ …
Number of citations: 7 www.tandfonline.com
B Heller, A Gutnov, C Fischer, HJ Drexler… - ccel.org
… The temperature was raised to 0C for 20 minutes, and then cooled again to –78C, whereupon the solution of di-1-adamantylphosphinic chloride (14.12 g, 40 mmol) in THF (100 mL) …
Number of citations: 0 www.ccel.org
D Coleman - 2004 - search.proquest.com
Several novel o-xylene bridged diphosphine ligands have been synthesised, and their activity tested in the palladium catalysed methoxycarbonylation of ethylene. Particular interest …
Number of citations: 3 search.proquest.com
G Erdogan - 2012 - escholarship.org
The research covered in this thesis involves studying and understanding the behavior of bifunctional ligands, specifically imidazolylphoshines. The major field of study is reaction of …
Number of citations: 2 escholarship.org
JR Goerlich, A Fischer… - ZEITSCHRIFT …, 1994 - VERLAG Z NATURFORSCH …
Number of citations: 1

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